Molecular weight and physicochemical properties of N-benzyl-3-(1,3-dioxolan-2-yl)aniline
Molecular weight and physicochemical properties of N-benzyl-3-(1,3-dioxolan-2-yl)aniline
An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Methodologies of N-benzyl-3-(1,3-dioxolan-2-yl)aniline.
Executive Summary
In modern drug discovery and complex organic synthesis, the strategic use of protected intermediates is paramount. N-benzyl-3-(1,3-dioxolan-2-yl)aniline (PubChem CID: 15439715) [1] is a highly versatile, advanced pharmaceutical building block. It features a secondary amine available for targeted functionalization (e.g., acylation, alkylation, or cross-coupling) and a masked aldehyde (1,3-dioxolane acetal) that can be subsequently deprotected for downstream condensation reactions.
This whitepaper provides a rigorous analysis of its molecular weight, physicochemical properties, and a self-validating synthetic workflow designed to maximize yield while preserving its acid-labile functional groups.
Part 1: Structural and Physicochemical Profiling
Understanding the physicochemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. With a molecular weight of 255.31 g/mol , N-benzyl-3-(1,3-dioxolan-2-yl)aniline is highly optimized for fragment-based drug discovery (FBDD) and Lipinski's Rule of 5 compliance.
The low molecular weight leaves a "budget" of approximately ~245 Da for further structural elaboration before hitting the traditional 500 Da limit for oral bioavailability. Furthermore, its low Topological Polar Surface Area (TPSA) ensures excellent theoretical membrane permeability.
Table 1: Quantitative Physicochemical Data
| Property | Value | Scientific Implication |
| Molecular Formula | C₁₆H₁₇NO₂ | Defines the stoichiometric baseline for reaction mass balances. |
| Molecular Weight | 255.31 g/mol | Ideal for early-stage scaffold elaboration; highly Lipinski-compliant. |
| Exact Mass | 255.1259 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| TPSA | 30.49 Ų | Derived from one sec-amine (12.03) and two ether oxygens (18.46). Predicts high blood-brain barrier (BBB) and cellular permeability. |
| Estimated LogP | ~3.2 | Indicates favorable lipophilicity for organic partitioning and biological membrane transit. |
| H-Bond Donors | 1 | The secondary amine (N-H) serves as a single donor. |
| H-Bond Acceptors | 3 | The nitrogen and two acetal oxygens act as acceptors. |
| Rotatable Bonds | 4 | Confers moderate conformational flexibility, aiding in receptor-pocket induced fit. |
Part 2: Mechanistic Synthetic Workflow
The most efficient and scalable route to synthesize N-benzyl-3-(1,3-dioxolan-2-yl)aniline is via the reductive amination of 3-(1,3-dioxolan-2-yl)aniline (PubChem CID: 7020362) [2] with benzaldehyde.
The Causality of Reagent Selection
The critical challenge in this synthesis is the presence of the 1,3-dioxolane ring. Acetals are notoriously sensitive to acidic aqueous conditions. Therefore, traditional reductive amination using harsh Lewis acids or strongly acidic media must be avoided.
We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) . As established by Abdel-Magid et al. [3], NaBH(OAc)₃ is a mild, chemoselective reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for imines over aldehydes. Crucially, it operates efficiently in non-aqueous, mildly acidic to neutral conditions (such as in 1,2-Dichloroethane), which perfectly preserves the acid-labile 1,3-dioxolane acetal while preventing the toxic cyanide byproducts associated with Sodium Cyanoborohydride (NaBH₃CN).
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , ensuring that each step contains an In-Process Control (IPC) to verify success before proceeding.
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Imine Condensation:
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Action: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(1,3-dioxolan-2-yl)aniline (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration. Stir at room temperature for 1 hour.
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Causality: Pre-forming the imine prior to the addition of the reductant prevents the competitive reduction of benzaldehyde into benzyl alcohol.
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Chemoselective Reduction:
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Action: Add NaBH(OAc)₃ (1.4 eq) portion-wise to the stirring solution. Allow the reaction to stir at room temperature for 4–12 hours.
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Causality: Portion-wise addition controls the mild exotherm. The excess (1.4 eq) ensures complete reduction of the transient imine intermediate.
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In-Process Control (IPC) via TLC:
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Action: Spot the reaction mixture against the starting amine on a silica gel TLC plate (Eluent: 7:3 Hexanes/Ethyl Acetate).
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Validation: The starting primary amine will be consumed. The product (a secondary amine) will appear as a new, less polar spot (higher Rf). Staining with ninhydrin will confirm the transition from a primary to a secondary amine based on colorimetric differentiation.
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Quench and Extraction:
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Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Causality: The mildly basic NaHCO₃ quench neutralizes the acetic acid byproduct and destroys any unreacted hydride safely, without risking the hydrolysis of the dioxolane protecting group.
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Analytical NMR Validation:
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Validation: Confirm the structure via ¹H NMR (CDCl₃). The successful formation of the product is validated by the appearance of a benzylic CH₂ singlet at ~4.3 ppm . The preservation of the protecting group is validated by the distinct acetal proton (O-CH-O) remaining intact as a singlet at ~5.7 ppm .
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Part 3: Pathway Visualization
The following diagram illustrates the logical flow of the reductive amination pathway, highlighting the transient intermediate and the specific conditions required to achieve the target molecular weight.
Figure 1: Reductive amination workflow for synthesizing N-benzyl-3-(1,3-dioxolan-2-yl)aniline.
Conclusion
N-benzyl-3-(1,3-dioxolan-2-yl)aniline (MW: 255.31 g/mol ) represents a highly strategic node in organic synthesis. By leveraging the chemoselectivity of sodium triacetoxyborohydride, chemists can reliably synthesize this secondary amine while perfectly preserving the acid-sensitive 1,3-dioxolane moiety. The resulting compound possesses ideal physicochemical properties for downstream functionalization in the pursuit of novel active pharmaceutical ingredients.
References
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National Center for Biotechnology Information (PubChem). "N-benzyl-3-(1,3-dioxolan-2-yl)aniline; CID 15439715." PubChem Database. Available at: [Link]
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National Center for Biotechnology Information (PubChem). "3-(1,3-Dioxolan-2-yl)aniline; CID 7020362." PubChem Database. Available at:[Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]
